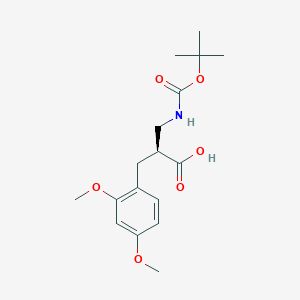
6-Chloro-2-(methanesulfonyl)-N-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at position 6, a methylsulfonyl group at position 2, and a phenylamine group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4,6-dimethoxypyrimidine.
Substitution Reaction: The chloro group at position 2 is substituted with a methylsulfonyl group using a suitable sulfonylating agent such as methylsulfonyl chloride in the presence of a base like triethylamine.
Amination: The resulting intermediate undergoes nucleophilic substitution with aniline to introduce the phenylamine group at position 4.
Industrial Production Methods
In an industrial setting, the synthesis of 6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aniline or other nucleophiles in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-sulfone.
Reduction: Formation of 2-(methylsulfonyl)-N-phenylpyrimidin-4-amine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving pyrimidine metabolism.
Materials Science: It is used in the development of novel materials with specific electronic properties.
Industry: The compound is used in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in pyrimidine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the catalytic process. This inhibition can lead to the disruption of essential cellular processes, making the compound a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(methylsulfonyl)pyrimidin-4-amine: Lacks the phenyl group, making it less hydrophobic.
2-(Methylsulfonyl)-N-phenylpyrimidin-4-amine: Lacks the chloro group, which may affect its reactivity.
6-Chloro-N-phenylpyrimidin-4-amine: Lacks the methylsulfonyl group, affecting its solubility and reactivity.
Uniqueness
6-Chloro-2-(methylsulfonyl)-N-phenylpyrimidin-4-amine is unique due to the combination of its substituents, which confer specific chemical properties such as increased hydrophobicity, reactivity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
86627-02-3 |
|---|---|
Molecular Formula |
C11H10ClN3O2S |
Molecular Weight |
283.73 g/mol |
IUPAC Name |
6-chloro-2-methylsulfonyl-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C11H10ClN3O2S/c1-18(16,17)11-14-9(12)7-10(15-11)13-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14,15) |
InChI Key |
SWYVAWGNVRPFEE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


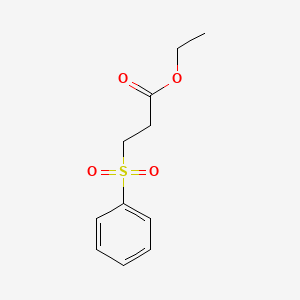
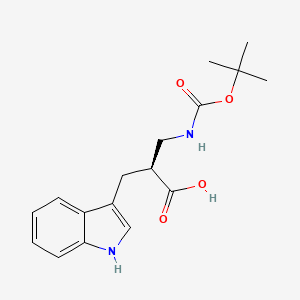
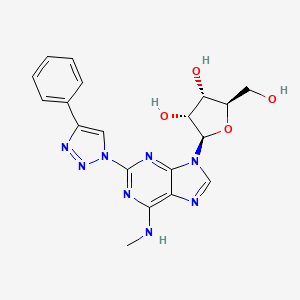
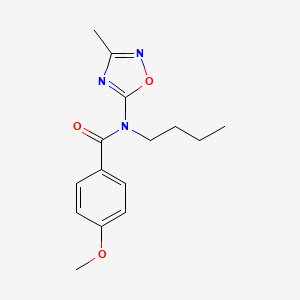
![Ethyl [5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12927250.png)
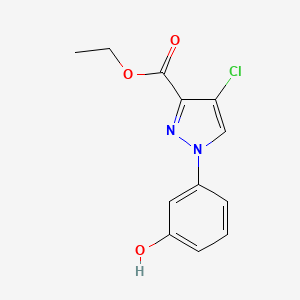
![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)

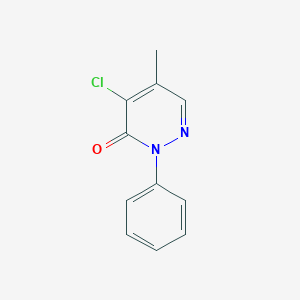
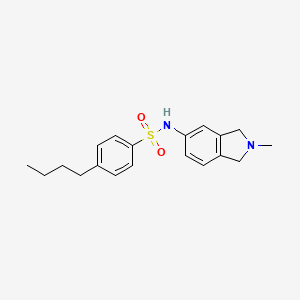

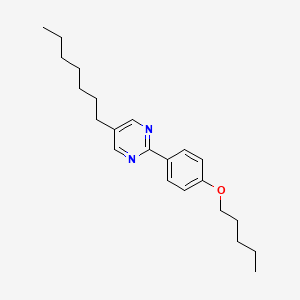
![N-(2,6-Dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12927301.png)
